molecular formula C16H15N3O3 B11724727 3-(N-Hydroxyimino)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-1-phenylpropan-1-one

3-(N-Hydroxyimino)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-1-phenylpropan-1-one

Cat. No.: B11724727
M. Wt: 297.31 g/mol
InChI Key: PZAMJUMJUNTHSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(N-Hydroxyimino)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-1-phenylpropan-1-one is a complex organic compound that features a combination of hydrazine, methoxyphenyl, and hydroxyimino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N-Hydroxyimino)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-1-phenylpropan-1-one typically involves multi-step organic reactions. One possible route could involve the condensation of a hydrazine derivative with a ketone, followed by the introduction of the hydroxyimino group through an oximation reaction. The reaction conditions might include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reactions.

Industrial Production Methods

Industrial production methods for such compounds would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming oxime derivatives.

    Reduction: Reduction reactions could lead to the formation of amine derivatives.

    Substitution: The methoxy group might be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions might include the use of strong nucleophiles like sodium methoxide.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxime derivatives, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as an intermediate in the synthesis of more complex molecules. Its unique structure might make it a valuable building block for designing new materials or catalysts.

Biology

In biological research, compounds with hydrazine and hydroxyimino groups are often studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

Medicinal chemistry might explore this compound for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In industry, such compounds could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-(N-Hydroxyimino)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-1-phenylpropan-1-one
  • 3-(N-Hydroxyimino)-2-[2-(4-nitrophenyl)hydrazin-1-ylidene]-1-phenylpropan-1-one

Uniqueness

The uniqueness of 3-(N-Hydroxyimino)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-1-phenylpropan-1-one lies in its specific functional groups and their arrangement, which might confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C16H15N3O3

Molecular Weight

297.31 g/mol

IUPAC Name

3-hydroxyimino-2-[(4-methoxyphenyl)hydrazinylidene]-1-phenylpropan-1-one

InChI

InChI=1S/C16H15N3O3/c1-22-14-9-7-13(8-10-14)18-19-15(11-17-21)16(20)12-5-3-2-4-6-12/h2-11,18,21H,1H3

InChI Key

PZAMJUMJUNTHSW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NN=C(C=NO)C(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.